3-iodoquinoline-8-carboxylic acid
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Overview
Description
3-iodoquinoline-8-carboxylic acid: is a heterocyclic aromatic compound that features an iodine atom at the third position and a carboxylic acid group at the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
3-Iodoquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives are often enzymes or receptors involved in critical biological processes.
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its biological function.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological pathways, depending on their specific targets . They can affect signal transduction pathways, metabolic pathways, and even gene expression. The downstream effects of these changes can vary widely, from altered cell growth to changes in immune response.
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic effects . The specific effects of this compound would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoquinoline-8-carboxylic acid typically involves the iodination of quinoline derivatives. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen (such as bromine) from a precursor compound with sodium iodide results in the formation of the iodoquinoline derivative . The reaction is often carried out in the presence of a copper catalyst and a suitable ligand, such as proline, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of green chemistry principles, such as solvent-free conditions, microwave-assisted synthesis, and ionic liquid-mediated reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-iodoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols, in the presence of a base, are used for substitution reactions.
Major Products Formed:
- Oxidation products include quinoline-8-carboxylic acid derivatives.
- Reduction products include deiodinated quinoline derivatives.
- Substitution products include various functionalized quinoline derivatives .
Scientific Research Applications
Chemistry: 3-iodoquinoline-8-carboxylic acid is used as a building block in the synthesis of more complex quinoline derivatives.
Biology and Medicine: Quinoline derivatives, including this compound, have shown promise in medicinal chemistry due to their potential biological activities. They are investigated for their antimicrobial, antiviral, and anticancer properties. The iodine atom in the compound can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Comparison with Similar Compounds
Quinoline-8-carboxylic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
3-bromoquinoline-8-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
3-chloroquinoline-8-carboxylic acid: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness: 3-iodoquinoline-8-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to form halogen bonds, making it a valuable scaffold for the development of novel bioactive compounds .
Properties
CAS No. |
1934445-70-1 |
---|---|
Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.1 |
Purity |
95 |
Origin of Product |
United States |
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